Ethyl 3-isopropyl-1-methyl-1H-pyrazole-5-carboxylate

Lipophilicity Drug Design Agrochemical Discovery

Ethyl 3-isopropyl-1-methyl-1H-pyrazole-5-carboxylate (CAS 133261‑08‑2) is a 1,3‑disubstituted pyrazole‑5‑carboxylate ester featuring a 3‑isopropyl substituent and a 5‑ethyl ester. It belongs to the broad class of substituted pyrazole carboxylates that serve as versatile building blocks in pharmaceutical and agrochemical synthesis.

Molecular Formula C10H16N2O2
Molecular Weight 196.25 g/mol
CAS No. 133261-08-2
Cat. No. B154058
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-isopropyl-1-methyl-1H-pyrazole-5-carboxylate
CAS133261-08-2
Molecular FormulaC10H16N2O2
Molecular Weight196.25 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC(=NN1C)C(C)C
InChIInChI=1S/C10H16N2O2/c1-5-14-10(13)9-6-8(7(2)3)11-12(9)4/h6-7H,5H2,1-4H3
InChIKeySQVBMKQXLRPNMU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Buy Ethyl 3-isopropyl-1-methyl-1H-pyrazole-5-carboxylate (CAS 133261-08-2) – Product Overview & Procurement Relevance


Ethyl 3-isopropyl-1-methyl-1H-pyrazole-5-carboxylate (CAS 133261‑08‑2) is a 1,3‑disubstituted pyrazole‑5‑carboxylate ester featuring a 3‑isopropyl substituent and a 5‑ethyl ester [1]. It belongs to the broad class of substituted pyrazole carboxylates that serve as versatile building blocks in pharmaceutical and agrochemical synthesis . The compound has a molecular formula of C₁₀H₁₆N₂O₂ and a molecular weight of 196.25 g mol⁻¹, and is commercially available as a colorless to pale yellow liquid [1].

Why Generic Pyrazole-5-carboxylate Substitution Fails – The Quantitative Case for Ethyl 3-isopropyl-1-methyl-1H-pyrazole-5-carboxylate


Although numerous pyrazole‑5‑carboxylate esters are commercially available, replacing the 3‑isopropyl group with hydrogen, ethyl, or difluoromethyl leads to substantial differences in lipophilicity, boiling point, and steric profile [1]. These physical‑chemical alterations directly affect membrane permeability, solvent compatibility, and the regioselectivity of downstream transformations. Consequently, a building block validated for a particular synthetic sequence or biological assay cannot be freely exchanged for a close analog without risking failure of the overall programme .

Ethyl 3-isopropyl-1-methyl-1H-pyrazole-5-carboxylate – Quantitative Differentiation Evidence Guide


Lipophilicity: 2.9‑fold LogP increase over the unsubstituted core drives membrane permeability

The target compound exhibits a measured logP of 1.72 , which is markedly higher than that of the unsubstituted analog ethyl 1‑methyl‑1H‑pyrazole‑5‑carboxylate (logP = 0.60) [1] and the 3‑ethyl analog (SlogP = 1.16) . This represents a 2.9‑fold increase in the octanol–water partition coefficient relative to the unsubstituted core, and a 1.5‑fold increase over the 3‑ethyl variant.

Lipophilicity Drug Design Agrochemical Discovery

Boiling point and physical state: liquid form facilitates automated synthesis compared to solid analogs

The predicted boiling point of the target compound is 286.7 °C at 760 mmHg , substantially higher than the 238.5 °C of the unsubstituted analog and essentially identical to the 3‑ethyl analog (286.3 °C) [1]. Critically, the target is a colorless to yellow liquid at room temperature , whereas the 3‑ethyl analog is a solid requiring refrigerated storage . This liquid state enables straightforward transfer in automated liquid‑handling platforms without the need for pre‑dissolution.

Boiling Point Purification Process Chemistry

Multi‑vendor 95% purity standard ensures lot‑to‑lot reproducibility for procurement

The target compound is consistently supplied with a minimum purity specification of 95% across multiple independent vendors, including AKSci and Sigma‑Aldrich . This well‑established specification, backed by routine QC documentation, provides procurement confidence that in‑house re‑purification can be omitted before use in multi‑step synthetic sequences.

Purity Specification Quality Control Procurement

Validated synthetic entry to anthranilic diamide insecticides via the 5‑carboxylic acid

The target compound is a direct precursor to 3‑isopropyl‑1‑methyl‑1H‑pyrazole‑5‑carboxylic acid (CAS 78208‑73‑8) through simple ester hydrolysis . That carboxylic acid is the core heterocyclic fragment of numerous anthranilic diamide insecticides that act as potent and selective activators of insect ryanodine receptors [1]. This established downstream utility in a high‑value insecticide class provides a clear rationale for prioritizing this ester over pyrazole‑5‑carboxylate analogs that lack a validated pathway to active agrochemical ingredients.

Agrochemical Intermediate Insecticide Synthesis Anthranilic Diamide

Ethyl 3-isopropyl-1-methyl-1H-pyrazole-5-carboxylate – Highest‑Impact Application Scenarios


Agrochemical Lead Optimization: Insecticide Discovery Targeting Ryanodine Receptors

As the direct precursor to the 3‑isopropyl‑1‑methyl‑1H‑pyrazole‑5‑carboxylic acid core found in anthranilic diamide insecticides, this ester is ideally suited for combinatorial library synthesis aimed at novel ryanodine receptor activators . Its elevated logP (1.72) compared to unsubstituted analogs (0.60) may improve compound uptake in target pest organisms, a hypothesis that can be tested directly in insect feeding assays.

Medicinal Chemistry: CNS‑Penetrant Drug Design

The 2.9‑fold higher lipophilicity relative to the unsubstituted pyrazole‑5‑carboxylate scaffold positions this compound as a valuable fragment for central nervous system (CNS) drug discovery programmes where increased logP correlates with enhanced blood‑brain barrier penetration . The liquid physical state further permits precise liquid‑handling in parallel medicinal chemistry workflows.

Process Development: Distillation‑Based Purification at Scale

With a boiling point of 286.7 °C and a liquid physical form, the compound can be purified by fractional distillation without prior dissolution, a practical advantage during scale‑up that the solid 3‑ethyl analog does not offer . The well‑characterized boiling point also simplifies solvent‑swap and concentration steps under reduced pressure.

Analytical Method Development: Chromatographic Separation from Close Analogs

The distinct logP (1.72) and boiling point (286.7 °C) differences relative to common pyrazole carboxylate impurities provide orthogonal property windows that facilitate the development of purity‑indicating HPLC and GC methods, enabling robust quality control in multi‑step synthetic sequences .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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